9H-Pyrido(3,4-b)indole, 1,2,3,4-tetrahydro-1-(4-pyridyl)-
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Overview
Description
“9H-Pyrido(3,4-b)indole, 1,2,3,4-tetrahydro-1-(4-pyridyl)-” is a member of beta-carbolines . It is used in the study of neurodegenerative diseases and as a mitotic kinesin inhibitor, which is a novel anti-cancer agent .
Synthesis Analysis
The synthesis of 1,2,3,4-tetrahydro-(9H)-pyrido[3,4-b]indole derivatives was carried out in one pot, by condensation of tryptamin with cycloalkanones in the presence of a polyphosphate ester as the catalyst in moderate to low yields . The aldol condensation being the main products .Molecular Structure Analysis
The molecular structure of “9H-Pyrido(3,4-b)indole, 1,2,3,4-tetrahydro-1-(4-pyridyl)-” is represented by the empirical formula C11H12N2 . The molecular weight is 172.23 .Chemical Reactions Analysis
The reaction of tryptamine and cyclic ketones was carried out in two stages through the imine intermediate with protic catalysis giving the tetrahydro-β-carbolines .Physical And Chemical Properties Analysis
The physical and chemical properties of “9H-Pyrido(3,4-b)indole, 1,2,3,4-tetrahydro-1-(4-pyridyl)-” include a melting point of 206-208 °C (lit.) . Its molecular refractivity is 54.46, and its molar volume is 129.2 cm3/mol .Scientific Research Applications
Neurodegenerative Diseases
This compound has been used in studies on neurodegenerative diseases . It’s believed to have potential therapeutic effects on these conditions, although more research is needed to fully understand its mechanisms of action .
Anti-Cancer Agent
It has been identified as a mitotic kinesin inhibitor, which could make it a novel anti-cancer agent . Kinesins are proteins involved in cell division, and inhibiting them can prevent cancer cells from dividing and growing.
Genotoxicity and Oxidative Stress
The compound has been studied for its genotoxic and oxidative stress effects . For example, it has been studied in human hepatoma G2 (HepG2) and human lung alveolar epithelial (A549) cells .
Bioactive Ligands and Chemosensors
Schiff bases of Pyridine derivatives, which include this compound, have potential as bioactive ligands and chemosensors . They can exhibit physiological effects similar to pyridoxal-amino acid systems, which are important in numerous metabolic reactions .
Pharmaceutical Intermediates
The compound is used as a pharmaceutical intermediate . This means it’s used in the production of other pharmaceutical drugs.
Ion Recognition Studies
The compound has been used in ion recognition studies to develop more efficient chemosensors . These chemosensors can be used for qualitative and quantitative detection of selective or specific ions in various kinds of environmental and biological media .
Alkaloid Synthesis
The compound has been employed in alkaloid synthesis . Alkaloids are a group of naturally occurring chemical compounds that contain mostly basic nitrogen atoms.
Metabolic Bio-Activation
The carcinogenicity and genotoxicity of the compound were activated by the process of metabolic bio-activation . This suggests that the compound could have potential implications in understanding how certain substances become carcinogenic when metabolized by the body .
Mechanism of Action
Target of Action
It is known to be used in the study of neurodegenerative diseases .
Biochemical Pathways
It is known to be used in the study of neurodegenerative diseases , suggesting it may interact with pathways related to neuronal function and survival.
Result of Action
It is known to be used in the study of neurodegenerative diseases , suggesting it may have effects on neuronal cells.
Safety and Hazards
properties
IUPAC Name |
1-pyridin-4-yl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3/c1-2-4-14-12(3-1)13-7-10-18-15(16(13)19-14)11-5-8-17-9-6-11/h1-6,8-9,15,18-19H,7,10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTYAQGYHCVXXRK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C2=C1C3=CC=CC=C3N2)C4=CC=NC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00955389 |
Source
|
Record name | 1-(Pyridin-4-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00955389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9H-Pyrido(3,4-b)indole, 1,2,3,4-tetrahydro-1-(4-pyridyl)- | |
CAS RN |
3380-84-5 |
Source
|
Record name | 9H-Pyrido(3,4-b)indole, 1,2,3,4-tetrahydro-1-(4-pyridyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003380845 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(Pyridin-4-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00955389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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